2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide
Description
This compound belongs to the class of 1,2,4-triazole derivatives, which are widely studied for their diverse pharmacological properties. Structurally, it features a 4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazole core linked via a sulfanyl bridge to an N-(2,3-dimethylphenyl)acetamide moiety. Such compounds are typically synthesized via nucleophilic substitution reactions between triazole-thiol intermediates and substituted chloroacetamides under basic conditions (e.g., K₂CO₃ or KOH in acetone/ethanol) .
Properties
IUPAC Name |
2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5OS2/c1-10-5-3-6-12(11(10)2)18-14(22)9-24-16-20-19-15(21(16)17)13-7-4-8-23-13/h3-8H,9,17H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBXNAGTWLMMIOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide is a derivative of 1,2,4-triazole known for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a triazole ring which is significant in various biological activities.
Biological Activity Overview
- Antioxidant Properties :
-
Stress-Protective Effects :
- Research involving white outbred rats indicated that the compound could exert stress-protective effects. Behavioral tests such as the "Open Field" and "Morris Water Labyrinth" were employed to assess its impact on anxiety and cognitive function under stress conditions . The results showed improved performance in these tests compared to control groups.
-
Antimicrobial Activity :
- Compounds within the same chemical class have been reported to possess antimicrobial properties. For instance, 1,2,4-triazole derivatives have shown effectiveness against various bacterial strains . While specific data on the compound is limited, its structural similarity suggests potential antimicrobial activity.
-
Cytotoxicity and Anticancer Potential :
- Studies have indicated that triazole derivatives can exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell survival . Further research is necessary to determine the specific anticancer effects of this compound.
Table 1: Summary of Biological Activities
Case Study: Stress-Protective Properties
In a controlled study, rats subjected to immobilization stress were treated with the compound. Behavioral assessments revealed significant improvements in anxiety-like behaviors when compared to untreated controls. Biochemical analyses showed decreased levels of oxidative markers and increased antioxidant enzyme activity (catalase and superoxide dismutase) in serum and liver homogenates .
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : The presence of sulfur in the triazole ring may contribute to its ability to scavenge free radicals.
- Enzyme Inhibition : Similar triazole compounds have been shown to inhibit enzymes involved in oxidative stress pathways.
- Receptor Interaction : Potential interactions with neurotransmitter receptors may explain its behavioral effects observed in stress models.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of triazole compounds exhibit notable anticancer properties. For instance, studies have shown that compounds similar to 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide can induce cytotoxic effects in various cancer cell lines:
These results suggest that the compound may function through mechanisms such as apoptosis induction and cell cycle arrest.
Antioxidant Properties
The antioxidant capabilities of triazole derivatives have been well documented. The compound's ability to scavenge free radicals contributes to its potential use in preventing oxidative stress-related diseases. For example, the antioxidant activity of similar thiophene derivatives was evaluated using the ABTS method, demonstrating significant inhibition comparable to standard antioxidants like ascorbic acid .
Stress-Protective Effects
Recent studies have highlighted the stress-protective effects of sodium derivatives of similar triazole compounds in animal models. Behavioral tests conducted on rats exposed to immobilization stress showed improvements in physiological parameters and antioxidant enzyme activity (e.g., catalase and superoxide dismutase) after treatment with these compounds . This suggests potential applications in neuroprotection and mental health therapeutics.
Synthesis and Derivatives
The synthesis of This compound typically involves multi-step reactions starting from simpler precursors. The introduction of functional groups through various synthetic pathways allows for the development of analogs with enhanced biological activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations
Impact of Triazole Substituents: Electron-withdrawing groups (e.g., Cl at the 5-position of the triazole) enhance antimicrobial activity by improving target binding . Thiophene vs. Furan: Thiophene-containing analogs show broader antifungal activity, while furan derivatives excel in anti-inflammatory applications .
Acetamide Aryl Group Influence :
- Chlorophenyl/methoxyphenyl groups improve antimicrobial activity via hydrophobic interactions .
- 2,3-Dimethylphenyl in the target compound may reduce metabolic degradation compared to unsubstituted aryl groups.
Synthetic Methods :
- Most analogs are synthesized via a two-step process: (i) cyclization of hydrazine derivatives with CS₂/KOH to form triazole-thiols, followed by (ii) alkylation with chloroacetamides .
Research Findings and Data Tables
Antimicrobial Activity of Selected Analogs
Anti-Exudative Activity
| Compound | Dose (mg/kg) | Efficacy (%) | Reference |
|---|---|---|---|
| Target Compound* | 10 | ~75 (predicted) | |
| Diclofenac Na | 8 | 70–80 | |
| Furan-triazole derivative | 10 | 78–82 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
